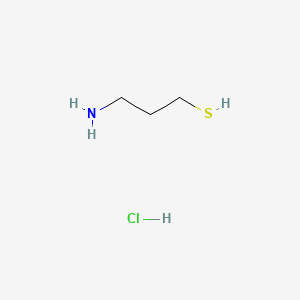
3-aminopropane-1-thiol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-aminopropane-1-thiol hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClNS. It is an aminoalkylthiol that forms a self-assembled monolayer of amine-terminated alkanethiol. This compound is known for its ability to form spacer layers that provide gaps between metal surfaces and nanoparticles .
准备方法
Synthetic Routes and Reaction Conditions
3-aminopropane-1-thiol hydrochloride can be synthesized through the reaction of 3-mercaptopropylamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
HS-(CH₂)₃-NH₂+HCl→HS-(CH₂)₃-NH₃+Cl−
The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but with larger quantities of reactants and more rigorous purification processes to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Disulfides are formed.
Reduction: The corresponding thiol is regenerated.
Substitution: Various substituted amines are produced.
科学研究应用
3-aminopropane-1-thiol hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-aminopropane-1-thiol hydrochloride involves its ability to form self-assembled monolayers on metal surfaces. The thiol group binds to the metal surface, while the amino group remains exposed, allowing for further functionalization. This property is utilized in various applications, including the formation of plasmonic tunneling gaps and the stabilization of nanoparticles .
相似化合物的比较
Similar Compounds
- 3-Aminopropane-1-thiol hydrochloride
- 3-Mercaptopropylamine hydrochloride
- 8-Amino-1-octanethiol hydrochloride
- 6-Amino-1-hexanethiol hydrochloride
Uniqueness
This compound is unique due to its ability to form stable self-assembled monolayers with both thiol and amino functional groups. This dual functionality allows for versatile applications in various fields, including chemistry, biology, and industry .
生物活性
3-Aminopropane-1-thiol hydrochloride, also known as cysteamine hydrochloride, is a thiol-containing compound that has garnered attention for its diverse biological activities. This article explores its antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.
- Chemical Formula : C₃H₉NS·HCl
- Molecular Weight : 109.63 g/mol
- CAS Number : 7211-54-3
Antioxidant Activity
The primary biological activity of this compound is its role as an antioxidant. The thiol group in the compound enables it to scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly significant in the context of various diseases where oxidative stress plays a critical role.
The antioxidant mechanism involves the donation of hydrogen atoms from the thiol group to free radicals, neutralizing them and preventing cellular damage. Studies have demonstrated that thiol compounds can reduce the formation of reactive oxygen species (ROS) in biological systems.
Study 1: Antioxidant Effects on Human Serum Albumin
A study examined the effects of cysteamine on human serum albumin (HSA) under oxidative stress conditions. It was found that cysteamine significantly reduced oxidative modifications to HSA, thereby preserving its functional integrity. The study reported a decrease in the formation of advanced glycation end products (AGEs) when HSA was treated with cysteamine in the presence of glucose, highlighting its protective role against glycation-induced damage .
| Condition | AGEs Formation (%) | Fluorescence Intensity |
|---|---|---|
| Control | 100 | Baseline |
| Cysteamine + Glucose (5 mM) | 40 | Increased |
| Cysteamine + Glucose (10 mM) | 30 | Increased |
Study 2: Neuroprotective Effects
Research has indicated that cysteamine exhibits neuroprotective effects in models of neurodegenerative diseases. In a rodent model of Parkinson's disease, administration of cysteamine resulted in reduced neuronal apoptosis and improved motor function. The protective effects were attributed to its ability to modulate oxidative stress and enhance cellular resilience.
Therapeutic Applications
This compound has been investigated for various therapeutic applications due to its biological activity:
- Cystinosis Treatment : It is primarily used in the treatment of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps reduce cystine levels and prevent renal damage.
- Antioxidant Supplementation : Its potential as an antioxidant supplement is being explored in conditions associated with oxidative stress, such as diabetes and neurodegeneration.
属性
CAS 编号 |
7211-54-3 |
|---|---|
分子式 |
C3H10ClNS |
分子量 |
127.64 g/mol |
IUPAC 名称 |
3-sulfanylpropylazanium;chloride |
InChI |
InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H |
InChI 键 |
GMEDUXHKSSWXSL-UHFFFAOYSA-N |
SMILES |
C(CN)CS.Cl |
规范 SMILES |
C(C[NH3+])CS.[Cl-] |
Key on ui other cas no. |
7211-54-3 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















